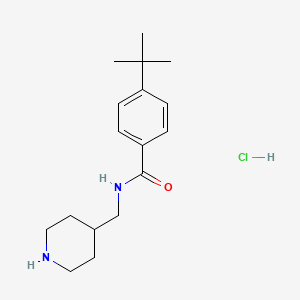![molecular formula C14H17ClFN3 B1450329 2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride CAS No. 1803585-19-4](/img/structure/B1450329.png)
2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride
Vue d'ensemble
Description
“2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1803585-19-4 . It has a molecular weight of 281.76 .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H17ClFN3 . It’s a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Applications De Recherche Scientifique
1. Antimicrobial and Anti-inflammatory Applications
- Antimycobacterial Activity : Fluorinated benzothiazolo imidazole compounds, including those with structural similarities to the chemical , have shown promising antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (B. Sathe et al., 2011) .
- Anti-inflammatory and Antimicrobial Activity : Novel derivatives of fluorophenyl piperidine compounds have been synthesized, showing good anti-inflammatory and antimicrobial activity. This suggests their use in treating inflammation and microbial infections (S. Rathod et al., 2008) .
2. Anticancer Applications
- Aurora Kinase Inhibition : Compounds with a piperidine structure, similar to the compound of interest, have been identified as inhibitors of Aurora A kinase, indicating their potential use in cancer treatment (ロバート ヘンリー,ジェームズ, 2006) sourcesourcesource.
3. Neurological Disorder Treatment
- Class III Antiarrhythmic Drugs : Piperid-4-ylethane derivatives, including those with fluorophenyl groups, have been studied for their antiarrhythmic activity, suggesting applications in treating heart rhythm disorders (R. G. Glushkov et al., 2011) .
4. Drug Metabolism and Pharmacokinetics
Safety and Hazards
Orientations Futures
Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, “2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride” and similar compounds may have potential applications in drug development.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that imidazole derivatives, which share a similar structure, are known to interact with their targets in various ways .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as imidazole derivatives, have been studied .
Result of Action
Imidazole derivatives, which share a similar structure, have been reported to have various biological activities .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Analyse Biochimique
Biochemical Properties
2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing metabolic pathways and the overall biochemical environment.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of specific genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular functions. For instance, the compound has been found to inhibit certain kinases, which play a pivotal role in signal transduction pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under specific conditions, it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and metabolite levels, leading to changes in the biochemical environment. The compound’s metabolism may also involve conjugation reactions, which facilitate its excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3.ClH/c15-11-5-3-4-10(8-11)13-9-17-14(18-13)12-6-1-2-7-16-12;/h3-5,8-9,12,16H,1-2,6-7H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSWLSZMGQATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(N2)C3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


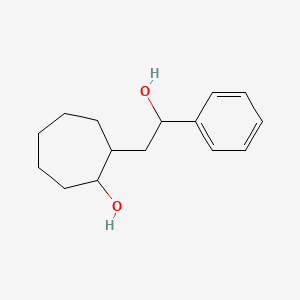
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1450247.png)
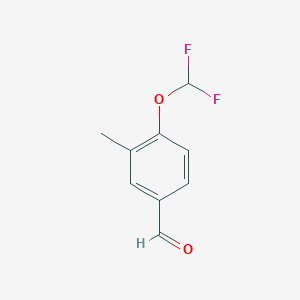

![4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B1450250.png)

![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1450253.png)

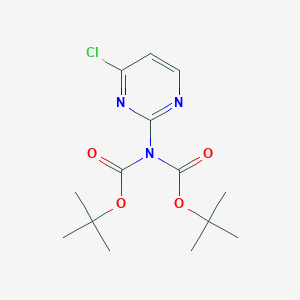
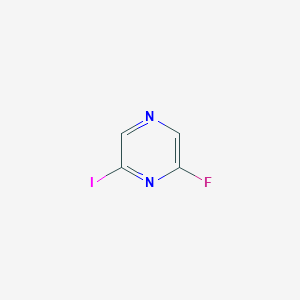
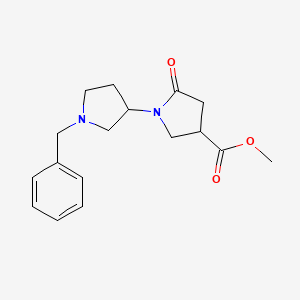
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B1450261.png)
